molecular formula C20H20O3 B14720218 1,5-Hexanedione, 4-acetyl-1,3-diphenyl- CAS No. 21225-50-3

1,5-Hexanedione, 4-acetyl-1,3-diphenyl-

Cat. No.: B14720218
CAS No.: 21225-50-3
M. Wt: 308.4 g/mol
InChI Key: XOUFLSZIGDVZFR-UHFFFAOYSA-N
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Description

1,5-Hexanedione, 4-acetyl-1,3-diphenyl- is a diketone derivative featuring a hexanedione backbone (1,5-positions) substituted with two phenyl groups at positions 1 and 3 and an acetyl group at position 3. The compound’s unique combination of aromatic (diphenyl) and carbonyl (acetyl, diketone) groups suggests utility in pharmaceutical or agrochemical synthesis, where such functionalities often enhance reactivity or biological activity .

Properties

CAS No.

21225-50-3

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

4-acetyl-1,3-diphenylhexane-1,5-dione

InChI

InChI=1S/C20H20O3/c1-14(21)20(15(2)22)18(16-9-5-3-6-10-16)13-19(23)17-11-7-4-8-12-17/h3-12,18,20H,13H2,1-2H3

InChI Key

XOUFLSZIGDVZFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Hexanedione, 4-acetyl-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1,5-hexanedione with acetic anhydride under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Hexanedione, 4-acetyl-1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Hexanedione, 4-acetyl-1,3-diphenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Hexanedione, 4-acetyl-1,3-diphenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 1,5-hexanedione, 4-acetyl-1,3-diphenyl- with related compounds:

Compound Name Molecular Formula Functional Groups Key Features
1,5-Hexanedione, 4-acetyl-1,3-diphenyl- C20H20O3 (inferred) Diketone, acetyl, diphenyl High molecular complexity; potential intermediate for drug synthesis.
1,4-Hexanedione C6H10O2 Diketone (1,4-positions) Simple diketone; used as solvent and intermediate in organic synthesis .
1,5-Hexanedione, 1-(4-fluorophenyl)- C12H13FO2 Diketone, 4-fluorophenyl Fluorinated aromatic group enhances pharmaceutical applications .
3-Hydroxy-1,5-diphenyl-1-pentanone C17H18O2 Ketone, hydroxyl, diphenyl Hydroxyl group introduces polarity; used in specialty chemical synthesis .

Toxicity and Metabolic Considerations

  • Neurotoxicity: Linear diketones like 2-hexanone metabolize to 2,5-hexanedione, a neurotoxicant. Co-exposure with acetone or methyl ethyl ketone exacerbates toxicity, while toluene/xylene may mitigate it via metabolic competition .
  • Reactivity : Aromatic substituents may increase stability, reducing reactivity with biological nucleophiles compared to aliphatic diketones .

Q & A

Q. What are the optimal synthetic routes for 1,5-Hexanedione, 4-acetyl-1,3-diphenyl-?

To synthesize this compound, researchers should employ reaction fundamentals such as ketonization and Friedel-Crafts acylation, optimizing catalysts (e.g., Lewis acids) and temperature gradients. Post-synthesis purification can leverage membrane separation technologies (e.g., nanofiltration) to isolate high-purity yields . Reaction efficiency should be monitored using inline spectroscopic methods (e.g., FTIR) to track intermediate formation.

Q. How can spectroscopic techniques characterize its structural and electronic properties?

Basic characterization requires NMR (¹H/¹³C) to confirm substituent positions and IR spectroscopy to identify carbonyl stretching frequencies. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, as demonstrated in analogous diketone studies . Ensure data reproducibility by cross-validating with computational methods like DFT simulations.

Q. What purification strategies are effective for isolating this compound from complex mixtures?

Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard. Advanced alternatives include preparative HPLC using C18 reverse-phase columns. Monitor purity via GC-MS or LC-UV, ensuring solvent compatibility with the compound’s polarity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaled synthesis?

Employ a 2<sup>k</sup> factorial design to test variables: catalyst concentration, temperature, and solvent polarity. Use ANOVA to identify significant interactions and derive a predictive model. For example, a study on similar diketones found that temperature had a non-linear effect on yield, requiring iterative optimization .

Q. What methodologies resolve contradictions in degradation kinetics under varying environmental conditions?

Conflicting degradation rates (e.g., photolytic vs. hydrolytic pathways) demand error propagation analysis and controlled variable isolation. Use Arrhenius plots to differentiate thermal effects and conduct replicate experiments under inert atmospheres to exclude oxidative interference. Statistical tools like Student’s t-test can validate reproducibility .

Q. How can computational models predict its interactions with biological macromolecules?

Molecular docking simulations (e.g., AutoDock Vina) can map binding affinities to enzymes or receptors. Pair this with MD simulations to assess stability in aqueous environments. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants experimentally .

Q. What advanced techniques analyze its adsorption behavior on indoor surfaces for environmental impact studies?

Microspectroscopic imaging (e.g., ToF-SIMS) quantifies surface adsorption at nanoscale resolutions. Couple this with indoor air quality (IAQ) chamber experiments to simulate real-world conditions. Contrast results with DFT-based adsorption energy calculations to identify dominant intermolecular forces (e.g., van der Waals vs. hydrogen bonding) .

Q. How can AI-driven automation enhance synthesis and data analysis workflows?

Implement AI-powered reaction prediction tools (e.g., IBM RXN) to propose novel pathways. Integrate COMSOL Multiphysics for real-time process simulation, adjusting parameters like flow rates dynamically. Use machine learning (e.g., random forests) to analyze spectral datasets and detect outliers in large-scale experiments .

Methodological Considerations

  • Data Handling : Raw datasets (e.g., kinetic profiles, spectral scans) should be archived in appendices, while processed data (e.g., rate constants, R<sup>2</sup> values) must align with the research question in the main text .
  • Ethical Compliance : Adhere to safety protocols for diketone handling (e.g., fume hoods, PPE) as outlined in analogous SDS guidelines .
  • Interdisciplinary Integration : Combine chemical engineering principles (e.g., reactor design) with materials science (e.g., surface analysis) for holistic insights .

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